2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Description
2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as CBR-5884 and has been found to exhibit promising effects in various experimental models.
Scientific Research Applications
Synthesis and Characterization
Research on similar compounds focuses on synthesizing and characterizing novel structures. For instance, the synthesis of thioethers containing a CH2R group bonded to the sulfur atom and their reaction with cis-Ru(N,N-dprs)2Cl2 or cis-Ru(N,N-dps)2Cl2 to form complexes has been explored. These complexes demonstrate interesting sulfur inversion dynamics and provide insights into intramolecular mechanisms without bond rupture, offering potential applications in catalysis and material science (Tresoldi et al., 2002).
Antibacterial and Antifungal Activities
Compounds with structures similar to the one have been evaluated for their antibacterial and antifungal activities. A study synthesized new thieno[2,3-d]pyrimidin-4(3H)-one derivatives and tested their effectiveness against various strains of bacteria and fungi, revealing significant antifungal activity against Candida species. These findings suggest potential applications in developing new antimicrobial agents (Kahveci et al., 2020).
Antimalarial Activity
Novel pyrido[1,2-a]pyrimidin-4-ones were synthesized and evaluated for their antimalarial activity against the Pf 3D7 strain, revealing moderate activity and suggesting a basis for the development of antimalarial drugs. This research underscores the potential of pyrimidine derivatives in treating malaria (Mane et al., 2014).
Anti-inflammatory and Antinociceptive Activities
A study on thiazolo[3,2-a]pyrimidine derivatives revealed significant anti-inflammatory and antinociceptive activities, indicating potential for developing new therapeutic agents for pain and inflammation management. This research highlights the therapeutic potential of pyrimidine derivatives in addressing inflammation and pain (Alam et al., 2010).
Antitumor Activities
The synthesis and biological evaluation of novel pyrimidine derivatives for their antitumor activities against various cancer cell lines have been explored, demonstrating the potential of these compounds in cancer therapy. For example, fluorinated coumarin–pyrimidine hybrids showed significant cytotoxicity against human lung carcinoma and adenocarcinoma mammary gland cell lines, highlighting their potential as anticancer agents (Hosamani et al., 2015).
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3OS/c22-16-7-3-15(4-8-16)13-28-21-25-19-18(2-1-11-24-19)20(27)26(21)12-14-5-9-17(23)10-6-14/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFIYFNIJXIAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one |
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